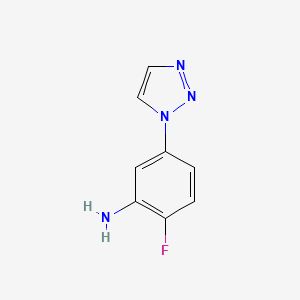

2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline

Description

2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride (CAS: 1909305-28-7) is a fluorinated aniline derivative featuring a 1,2,3-triazole moiety at the 5-position of the aromatic ring. With a molecular weight of 251.09 g/mol and purity ≥95%, this compound is a high-purity building block used in pharmaceutical and agrochemical research . Its structure combines the electron-withdrawing fluorine atom and the nitrogen-rich triazole group, enabling versatile reactivity in drug design and material synthesis. Key applications include the development of antimicrobial agents, kinase inhibitors, and crop protection chemicals, where its stability and functional group compatibility are advantageous .

Properties

Molecular Formula |

C8H7FN4 |

|---|---|

Molecular Weight |

178.17 g/mol |

IUPAC Name |

2-fluoro-5-(triazol-1-yl)aniline |

InChI |

InChI=1S/C8H7FN4/c9-7-2-1-6(5-8(7)10)13-4-3-11-12-13/h1-5H,10H2 |

InChI Key |

DFYZWBJUSHLRCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CN=N2)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the “Click” chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction conditions usually include a solvent such as water or an organic solvent, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and yield, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The fluorine atom and the triazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using appropriate halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline is an organic compound with a fluorine atom at the second position of the aniline ring and a 1H-1,2,3-triazole moiety at the fifth position. It has a molecular formula of C8H7FN4 and a molecular weight of approximately 180.17 g/mol. The fluorine atom enhances lipophilicity, which can improve membrane permeability and bioavailability in biological systems. The triazole ring can form hydrogen bonds and π-π interactions with enzyme active sites, potentially inhibiting or modulating their activity.

Medicinal Chemistry

This compound's biological activity makes it a lead compound for developing new pharmaceuticals targeting enzyme activity. Compounds containing triazole rings have shown antibacterial, antifungal, and anticancer properties, and the fluorine atom may enhance these effects by affecting electronic properties. Interaction studies have indicated that this compound can bind to biological targets and potentially inhibit enzymes like carbonic anhydrase, which could disrupt biochemical pathways involving pH regulation and carbon dioxide transport.

Bioisosteric Replacement

A study reported the identification of a 1,2,4-triazole as a bioisosteric replacement for the amide . Co-crystal structures with CSNK2A1 support the binding hypothesis . A lead compound with a balance of potency, solubility, metabolic stability, and low cytotoxicity was identified .

Table of Compounds with Structural Similarities

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 2-Fluoroaniline | High | Lacks the triazole ring; different chemical properties |

| 5-(1H-1,2,3-Triazol-4-yl)aniline | Moderate | Contains a different triazole isomer; varied biological activity |

| 4-(4-Methyl-1H-1,2,3-triazol-1-yl)aniline | Moderate | Contains a methyl group; different steric effects |

| 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | Low | Incorporates a benzoic acid moiety; distinct applications |

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, leading to improved biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Isomers

The compound’s uniqueness arises from its substitution pattern and functional groups. Below is a comparative analysis with structurally related molecules:

Functional Group and Stability Comparisons

- Triazole Isomerism : The target’s 1,2,3-triazole (vs. 1,2,4-triazole in ) exhibits distinct electronic properties. 1,2,3-Triazoles are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity (1,4-substitution) . In contrast, 1,2,4-triazoles may require alternative synthetic routes, affecting scalability .

- Salt Form : The dihydrochloride form of the target enhances aqueous solubility compared to free-base analogues (e.g., 2-Fluoro-5-(1H-1,2,4-triazol-3-yl)aniline), critical for drug formulation .

- Stability in Biological Media: Unlike tert-butyl derivatives with triazolylmethyl-oxazolidinone groups (compounds 1a/1b in ), the target’s aniline core and lack of ester groups confer stability in simulated gastric fluid.

Biological Activity

2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a triazole ring, which is known for its diverse biological activities. The presence of a fluorine atom at the 2-position enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of triazole derivatives. For instance, compounds containing the 1,2,3-triazole moiety have demonstrated significant activity against various bacterial strains and fungi. The incorporation of the triazole ring in this compound is expected to confer similar properties.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This table summarizes preliminary findings on the antimicrobial activity of triazole derivatives similar to this compound .

Neuroprotective Effects

Research indicates that certain triazole-containing compounds exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the pathophysiology of neurodegenerative diseases like Alzheimer's.

In a study assessing various triazole derivatives:

- Compound A (a related triazole) showed an IC50 value of 0.23 µM against AChE.

- Compound B exhibited neuroprotective effects by reducing oxidative stress markers in neuronal cells.

These findings suggest that this compound may also possess similar neuroprotective properties .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been linked to their ability to inhibit key signaling pathways such as NF-kB. In vitro studies have shown that compounds with a triazole scaffold can reduce nitric oxide production in activated macrophages.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound C | 25 | NF-kB inhibition |

| Compound D | 15 | ROS scavenging |

The data indicates that modifications in the structure can enhance anti-inflammatory activity .

Case Study 1: Neuroprotection in Alzheimer's Models

In a recent study involving scopolamine-induced Alzheimer's mice models, administration of a triazole derivative resulted in significant improvements in memory and learning functions. The compound was able to cross the blood-brain barrier effectively and exhibited a protective effect against neuroinflammation .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of several triazole derivatives against multidrug-resistant strains. The results indicated that some derivatives were effective at low concentrations, suggesting potential for development into new antibiotic therapies .

Q & A

Q. What are the recommended laboratory synthesis methods for 2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective triazole formation. Key steps include:

- Reacting 2-fluoro-5-azidoaniline with a terminal alkyne under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a polar solvent (e.g., DMF or water) .

- Purification via column chromatography or recrystallization.

Alternative methods involve nucleophilic substitution or coupling reactions, but CuAAC is preferred for high regioselectivity (>95%) and compatibility with solid-phase synthesis .

Q. How should researchers safely handle and store this compound?

- Handling: Use PPE (gloves, goggles) to avoid skin/eye contact (classified as skin/eye irritant category 2/2A). Work in a fume hood to prevent inhalation .

- Storage: Store in a cool, dry place (<4°C) under inert gas (e.g., N₂) to minimize degradation. Avoid prolonged storage due to potential instability .

- Disposal: Follow local regulations for aromatic amines; incineration with scrubbing is recommended .

Q. What analytical techniques confirm the structural identity of this compound?

- NMR: Look for characteristic signals: aromatic protons (δ 6.5–8.0 ppm), triazole C-H (δ ~8.1 ppm), and fluorine coupling patterns .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography: Resolve crystal structure using SHELXL for refinement; analyze bond lengths/angles to verify triazole and fluorine substitution .

Advanced Research Questions

Q. How can regioselectivity in triazole formation be optimized during synthesis?

- Catalyst Choice: Use Cu(I) catalysts (e.g., CuBr with TBTA ligand) to ensure 1,4-regioselectivity .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity.

- Temperature Control: Maintain 25–50°C to balance reaction speed and byproduct suppression .

- Monitoring: Track reaction progress via TLC or LC-MS to terminate at optimal conversion (~95%) .

Q. What strategies resolve crystallographic data discrepancies during structural refinement?

- Disordered Atoms: Use PART and SIMU commands in SHELXL to model disorder, applying restraints to bond lengths/angles .

- Twinning: Employ TWIN and BASF instructions in SHELXL for twinned crystals. Validate with Hooft/Y statistics .

- High-Resolution Data: For macromolecular applications, refine against data with resolution <1.2 Å to reduce ambiguity .

Q. How can computational methods predict the biological activity of this compound?

- Docking Studies: Use AutoDock or Schrödinger to model interactions with enzyme targets (e.g., 5α-reductase or cytochrome P450 isoforms) .

- QSAR Models: Correlate substituent effects (e.g., fluorine position) with inhibitory activity (IC₅₀) using molecular descriptors .

- MD Simulations: Analyze binding stability over 100-ns trajectories to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.